![molecular formula C22H20ClN7O B609984 N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
Overview
Description
Chemical Structure and Properties
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide (C₂₂H₂₀ClN₇O) is a heterocyclic compound featuring a benzamide core substituted with three distinct moieties:
- A 3-chloropyridin-2-yl group (aromatic ring with chlorine substitution).
- A (3R)-piperidin-3-yl group (chiral piperidine ring).
- A 3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl group (fused triazole-pyridine heterocycle).
Key physicochemical properties include a formal charge of 0, 51 atoms (1 chiral center), and 22 aromatic bonds . The compound (also referred to as PF-06446846) was structurally validated via ¹H/¹³C NMR and single-crystal X-ray diffraction (CCDC 1449348), confirming its stereochemical configuration and planar triazolo-pyridine system .
Biological Relevance
This compound selectively stalls ribosomal translation by binding to the ribosome-nascent chain complex, making it a candidate for studying protein synthesis regulation . Its triazolo-pyridine moiety is critical for engaging ribosomal RNA, while the chiral piperidine enhances target specificity .
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule comprises three primary components:
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A benzamide core substituted with a triazolo[4,5-b]pyridine ring at the para-position.
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An (R)-piperidin-3-yl group linked to the benzamide nitrogen.
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A 3-chloropyridin-2-yl moiety attached to the same nitrogen.
Key challenges include:
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Achieving stereochemical purity at the (R)-piperidine center.
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Regioselective formation of the triazolo[4,5-b]pyridine system.
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Minimizing dehalogenation during reductions involving chloropyridine subunits .
Synthesis of the Benzamide Core
The benzamide scaffold is constructed via transamidation or nucleophilic acyl substitution.
Transamidation Protocol
A representative method involves reacting ethyl benzoate derivatives with amines under microwave irradiation. For example:
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Ethyl 4-cyanobenzoate reacts with (R)-piperidin-3-amine in isopropyl alcohol at 82°C for 3 hours, yielding 4-cyano-N-[(3R)-piperidin-3-yl]benzamide .
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The nitrile group is subsequently functionalized to introduce the triazolopyridine moiety (Section 3).
Critical Parameters
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Solvent: Isopropyl alcohol or dimethylformamide.
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Temperature: 80–100°C.
Formation of the Triazolo[4,5-b]Pyridine Ring
Cyclocondensation of Enaminonitriles
Microwave-assisted cyclization enables efficient triazolo ring formation:
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Enaminonitrile intermediates react with benzohydrazides under catalyst-free conditions.
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Microwave irradiation (150°C, 30 min) promotes transamidation, nucleophilic addition, and dehydration to yield triazolo[4,5-b]pyridines .
Example
4-Cyano-N-[(3R)-piperidin-3-yl]benzamide reacts with 2-hydrazinylpyridine in acetic acid under microwave conditions, forming 4-(3H- triazolo[4,5-b]pyridin-3-yl)-N-[(3R)-piperidin-3-yl]benzamide .
Advantages
Coupling of the 3-Chloropyridin-2-yl Substituent
Buchwald–Hartwig Amination
The 3-chloropyridin-2-yl group is introduced via palladium-catalyzed cross-coupling:
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Substrate : 4-(Triazolo[4,5-b]pyridin-3-yl)-N-[(3R)-piperidin-3-yl]benzamide.
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Reagents : 3-Chloro-2-iodopyridine, Pd(OAc)₂, Xantphos ligand, Cs₂CO₃.
Yield : 60–65% (estimated from analogous reactions) .
Side Reactions
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Competing C–N bond cleavage at elevated temperatures.
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Partial dechlorination requiring careful temperature control .
Stereochemical Control at the Piperidine Center
Chiral Resolution
The (R)-piperidin-3-amine precursor is obtained via:
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Enzymatic Resolution : Lipase-catalyzed acetylation of racemic piperidin-3-amine.
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Chiral Auxiliary Approach : Use of (S)-binol-derived sulfonamides to induce asymmetry during ring closure .
Key Data
Final Assembly and Purification
Sequential Deprotection and Coupling
A seven-step route is commonly employed:
Purification
Scale-Up Considerations and Process Optimization
Microwave vs Conventional Heating
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Microwave : Reduces reaction time by 70% but limits batch size .
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Oil Bath : Preferred for >100 g scale despite longer duration (e.g., 8 hours for triazolo formation) .
Solvent Sustainability
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Replacement of DMF with cyclopentyl methyl ether (CPME) in coupling steps reduces environmental impact without compromising yield .
Analytical Characterization
Critical analytical data for the final compound:
Chemical Reactions Analysis
Types of Reactions
PF-06446846 undergoes several types of chemical reactions, including:
Oxidation: PF-06446846 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: PF-06446846 can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products
Scientific Research Applications
Cancer Treatment
Research indicates that PF-06446846 exhibits significant anti-tumor activity against various cancer types. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in breast and prostate cancers. The compound's selectivity for KSP over other mitotic kinesins suggests a lower likelihood of off-target effects, enhancing its therapeutic profile .
Neurological Disorders
Beyond oncology, PF-06446846 has potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may offer therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating pathways involved in neuronal survival and function .
Structure and Synthesis
The chemical structure of PF-06446846 includes several key functional groups that contribute to its biological activity:
- Chloropyridine : Enhances solubility and biological availability.
- Piperidine : Provides structural stability and influences binding affinity.
- Triazolo-pyridine moiety : Imparts unique pharmacological properties.
The synthesis of PF-06446846 involves multi-step processes that ensure high purity and yield. Notably, the compound's optical properties have been characterized, with specific attention to its chirality, which is crucial for its biological activity .
Case Studies and Research Findings
Several studies have documented the efficacy of PF-06446846 in preclinical models:
Mechanism of Action
PF-06446846 exerts its effects by selectively inhibiting the translation of PCSK9. It induces the ribosome to stall around codon 34, mediated by the sequence of the nascent chain within the exit tunnel . This selective stalling prevents the synthesis of PCSK9, leading to reduced levels of plasma PCSK9 and subsequently lower cholesterol levels . The mechanism of action reveals the tunability of the human ribosome, allowing small molecules to specifically block the translation of individual transcripts .
Comparison with Similar Compounds
The structural complexity of N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide distinguishes it from related benzamide derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heterocyclic Core Variations
- The triazolo[4,5-b]pyridine in the target compound provides π-π stacking and hydrogen-bonding capabilities absent in oxazolo () or thiazolo () analogs, which rely on sulfur-mediated interactions .
- Imidazo[4,5-b]pyridine derivatives () prioritize nucleoside mimicry over ribosomal engagement .
Chirality and Solubility The (3R)-piperidin-3-yl group confers stereoselective binding, unlike non-chiral analogs like N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide () . Piperidine’s basic nitrogen enhances solubility compared to azetidine-containing compounds () .
Functional Group Impact
- Chloropyridine and triazole groups synergize for ribosomal targeting, whereas nitro or sulfonyl groups () favor electrophilic reactivity .
Biological Activity
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide, also known as PF-06446846, is a compound of significant interest due to its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Details |
---|---|
IUPAC Name | N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide; hydrochloride |
Molecular Formula | C22H21ClN7O |
Molecular Weight | 470.4 g/mol |
CAS Number | 1632250-50-0 |
PF-06446846 functions primarily as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It operates by stalling translation elongation during protein synthesis. Specifically, it binds to the ribosome and induces a stall at codon 34 during the translation of PCSK9. This selective inhibition results in reduced levels of PCSK9 in the bloodstream, which is crucial for cholesterol metabolism and regulation .
1. Inhibition of PCSK9
Research indicates that PF-06446846 effectively reduces circulating levels of PCSK9 and total cholesterol in vivo. In laboratory settings involving Huh7 cells (human liver cells), the compound was shown to inhibit the secretion of PCSK9 without affecting global protein synthesis . The inhibition of PCSK9 is particularly beneficial in managing hypercholesterolemia and cardiovascular diseases.
3. Enzyme Inhibition
Compounds containing similar heterocyclic structures have demonstrated enzyme inhibitory activities. For example, piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results that warrant further investigation into PF-06446846's enzyme inhibition capabilities .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to PF-06446846:
- Selective Stalling of Translation : In a study published in PLOS Biology, PF-06446846 was shown to selectively stall translation without broadly inhibiting protein synthesis pathways. This specificity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
- Cholesterol Regulation : A study highlighted the compound's effectiveness in lowering plasma PCSK9 levels in rat models post oral dosing, reinforcing its potential therapeutic role in cholesterol management.
- Comparative Analysis : Research comparing various piperidine derivatives indicated that those with triazole functionalities exhibited enhanced biological activity against specific bacterial strains and enzymes compared to their counterparts lacking these groups .
Q & A
Basic Question: How can the structure of this compound be confirmed experimentally?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Analysis : Use -NMR and -NMR to verify the presence of key functional groups. For example, the -NMR spectrum (in d-MeOH) shows distinct peaks for the piperidinyl, triazolopyridinyl, and benzamide moieties .
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and molecular geometry. The ORTEP diagram (CCDC 1449348) confirms the (3R)-piperidin-3-yl configuration and spatial arrangement of substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] ion).
Basic Question: What synthetic routes are available for this compound?
Answer:
A representative green synthesis involves oxidative cyclization :
Hydrazine Intermediate Preparation : React N-[(3-methoxy-4-substituted-phenyl)methylideneamino]pyridin-2-amine with sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours .
Ring Closure : NaOCl acts as an oxidant to form the triazolopyridine core.
Yield Optimization : Extract the product using alumina plugs to achieve ~73% isolated yield .
Key Table :
Step | Reagents/Conditions | Yield |
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Oxidative Cyclization | NaOCl, EtOH, RT, 3h | 73% |
Basic Question: What safety precautions are recommended for handling this compound?
Answer:
While no specific hazards are reported for this compound , standard laboratory protocols apply:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling of intermediates (e.g., chlorinated pyridines).
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Question: How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Answer:
Data discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Solvent Standardization : Compare spectra acquired in identical solvents (e.g., CDCl vs. d-DMSO) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign -NMR peaks unambiguously.
- Dynamic NMR (DNMR) : Investigate rotational barriers in amide bonds or piperidine ring puckering if temperature-dependent shifts are observed.
Advanced Question: How can synthetic yields be optimized for scale-up?
Answer:
Optimize reaction parameters using Design of Experiments (DoE) :
- Variables : Temperature, stoichiometry (NaOCl), and reaction time.
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .
- Flow Chemistry : Transition from batch to continuous-flow systems to enhance reproducibility and reduce side reactions .
Advanced Question: How can impurities be identified and quantified during synthesis?
Answer:
- HPLC-MS : Use reverse-phase HPLC coupled with MS to detect impurities (e.g., des-chloro byproducts or unreacted intermediates) .
- Reference Standards : Compare retention times and MS/MS fragmentation patterns with known impurities (e.g., Imp. B/BP and Imp. C/BP derivatives) .
Example Impurity Profile :
Impurity | Structure | Source |
---|---|---|
Imp. B | 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Alkylation side reaction |
Advanced Question: How can structure-activity relationships (SAR) be studied for biological targets?
Answer:
- Target Engagement Assays : Use radioligand binding or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., CGRP receptors, as seen in MK-0974 analogs) .
- Analog Synthesis : Modify substituents (e.g., trifluoromethyl groups for metabolic stability) and assess potency shifts .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to ribosomes or enzymes .
Advanced Question: What analytical methods are suitable for stability studies?
Answer:
- Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then monitor degradation via:
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at storage temperatures.
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTXHWQFIXYHCL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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